molecular formula C38H28N4O B14306880 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 113940-83-3

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)

Cat. No.: B14306880
CAS No.: 113940-83-3
M. Wt: 556.7 g/mol
InChI Key: WQIKBGYJXJUQLR-UHFFFAOYSA-N
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Description

2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole is an organic compound known for its unique electronic properties. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring. The presence of diphenylamino groups enhances its electron-donating capabilities, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-(diphenylamino)benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different electronic and photophysical properties.

Scientific Research Applications

2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, which are crucial in its applications in OLEDs and other electronic devices. The diphenylamino groups act as electron donors, while the oxadiazole ring can accept electrons, facilitating efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole is unique due to its specific combination of electron-donating diphenylamino groups and the electron-accepting oxadiazole ring. This combination results in excellent charge transport and photophysical properties, making it highly valuable in electronic and photonic applications .

Properties

CAS No.

113940-83-3

Molecular Formula

C38H28N4O

Molecular Weight

556.7 g/mol

IUPAC Name

N,N-diphenyl-4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C38H28N4O/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-40-38(43-37)30-23-27-36(28-24-30)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

WQIKBGYJXJUQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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